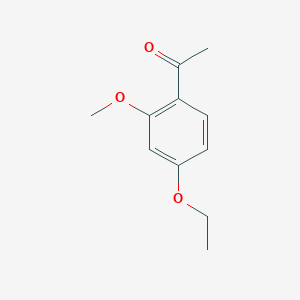
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide is a chemical compound with the molecular formula C13H32N2O.2I and a molecular weight of 486.27 . This compound is known for its unique structure, which includes two iodide ions and a methoxy group attached to a hexamethylene chain. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide typically involves the reaction of hexamethylene diamine with trimethylamine and methyl iodide. The reaction conditions usually require a solvent such as ethanol and a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactions in specialized reactors to produce the compound in significant quantities .
Analyse Des Réactions Chimiques
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where the iodide ions are replaced by other halogens or functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mécanisme D'action
The mechanism of action of Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes.
Comparaison Avec Des Composés Similaires
Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide can be compared with other similar compounds such as:
Hexamethylenetetramine: This compound has a similar hexamethylene backbone but lacks the methoxy and iodide groups.
Trimethylamine: While it shares the trimethylammonium moiety, it does not have the hexamethylene chain or iodide ions.
Methoxyamine: This compound contains a methoxy group but differs significantly in its overall structure.
The uniqueness of this compound lies in its combination of functional groups and its ability to undergo diverse chemical reactions .
Propriétés
IUPAC Name |
[3-methoxy-6-(trimethylazaniumyl)hexyl]-trimethylazanium;diiodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32N2O.2HI/c1-14(2,3)11-8-9-13(16-7)10-12-15(4,5)6;;/h13H,8-12H2,1-7H3;2*1H/q+2;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSURQRMWXCJHY-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCC(CC[N+](C)(C)C)OC.[I-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32I2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30906521 |
Source


|
| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101710-59-2 |
Source


|
| Record name | Ammonium, 3-methoxyhexamethylenebis(trimethyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101710592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-N~1~,N~1~,N~1~,N~6~,N~6~,N~6~-hexamethylhexane-1,6-bis(aminium) diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30906521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)








